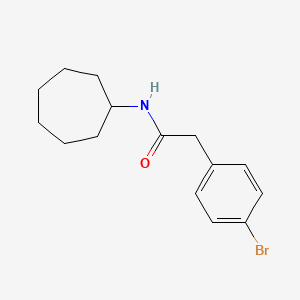

2-(4-bromophenyl)-N-cycloheptylacetamide

Descripción

2-(4-Bromophenyl)-N-cycloheptylacetamide is a brominated aromatic acetamide derivative characterized by a 4-bromophenyl group attached to an acetamide backbone and a cycloheptylamine substituent. The cycloheptyl group distinguishes it from cyclohexyl analogs (e.g., 2-(4-bromophenyl)-N-cyclohexylacetamide, ), likely influencing lipophilicity and steric effects . The bromophenyl moiety is a common pharmacophore in medicinal chemistry, often contributing to halogen bonding and enhanced binding affinity in biological systems.

Propiedades

Fórmula molecular |

C15H20BrNO |

|---|---|

Peso molecular |

310.23 g/mol |

Nombre IUPAC |

2-(4-bromophenyl)-N-cycloheptylacetamide |

InChI |

InChI=1S/C15H20BrNO/c16-13-9-7-12(8-10-13)11-15(18)17-14-5-3-1-2-4-6-14/h7-10,14H,1-6,11H2,(H,17,18) |

Clave InChI |

VNVUQDNNYXGPBZ-UHFFFAOYSA-N |

SMILES canónico |

C1CCCC(CC1)NC(=O)CC2=CC=C(C=C2)Br |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-(4-bromofenil)-N-cicloheptilacetámide generalmente implica los siguientes pasos:

Bromación del ácido fenilacético: El material de partida, ácido fenilacético, se somete a bromación utilizando bromo y óxido mercúrico para producir ácido 4-bromofenilacético.

Formación de la acetamida: El ácido 4-bromofenilacético se hace reaccionar luego con cicloheptilamina en condiciones apropiadas para formar el derivado de acetamida deseado.

Métodos de Producción Industrial

Los métodos de producción industrial para este compuesto pueden incluir reacciones de bromación y formación de amida a gran escala, utilizando reactores de flujo continuo para asegurar un rendimiento de producto eficiente y constante. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar aún más la eficiencia del proceso de síntesis.

Análisis De Reacciones Químicas

Tipos de Reacciones

La 2-(4-bromofenil)-N-cicloheptilacetámide puede experimentar varias reacciones químicas, que incluyen:

Sustitución Nucleofílica: El átomo de bromo en el anillo fenilo puede ser sustituido por nucleófilos como aminas o tioles.

Oxidación y Reducción: El compuesto puede oxidarse o reducirse en condiciones específicas para producir diferentes grupos funcionales.

Reactivos y Condiciones Comunes

Sustitución Nucleofílica: Los reactivos comunes incluyen hidróxido de sodio, carbonato de potasio y varias aminas.

Oxidación: Se pueden utilizar reactivos como permanganato de potasio u óxido de cromo (VI) para reacciones de oxidación.

Principales Productos Formados

Aplicaciones Científicas De Investigación

La 2-(4-bromofenil)-N-cicloheptilacetámide tiene varias aplicaciones de investigación científica:

Química Medicinal: Se está investigando por sus posibles propiedades antimicrobianas y anticancerígenas.

Ciencia de los Materiales: El compuesto se puede utilizar como bloque de construcción para la síntesis de materiales avanzados con propiedades electrónicas u ópticas específicas.

Estudios Biológicos: Se utiliza en estudios para comprender su interacción con objetivos biológicos y su potencial como agente terapéutico.

Mecanismo De Acción

El mecanismo de acción de la 2-(4-bromofenil)-N-cicloheptilacetámide implica su interacción con objetivos moleculares específicos, como enzimas o receptores, lo que lleva a la modulación de vías biológicas. Las vías y los objetivos exactos dependen de la aplicación específica y del sistema biológico que se está estudiando .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(4-bromophenyl)-N-cycloheptylacetamide with key analogs:

*logP values are estimated unless specified.

†Calculated based on cycloheptyl substitution.

Key Observations:

- This may enhance membrane permeability but reduce aqueous solubility.

- Bromophenyl vs.

- Heterocyclic Modifications : Compounds with thienyl () or triazolyl-sulfanyl () groups exhibit distinct electronic profiles, influencing bioactivity. For example, the thienyl derivative shows antimycobacterial activity, attributed to the sulfur atom’s role in disrupting bacterial membranes .

Actividad Biológica

Overview

2-(4-bromophenyl)-N-cycloheptylacetamide is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a bromine atom on a phenyl ring and an acetamide group attached to a cycloheptyl substituent. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors, leading to modulation of various biological pathways. The exact mechanisms depend on the biological context but often include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory processes or cancer progression.

- Receptor Binding: It can bind to specific receptors, potentially altering signaling pathways related to pain, inflammation, or cell proliferation.

Biological Activity and Research Findings

Numerous studies have been conducted to evaluate the biological activities of this compound. Key findings include:

- Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

- Anticancer Effects: Preliminary studies have shown that it may possess anticancer properties, inhibiting the growth of certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted as a promising avenue for further investigation.

- Anti-inflammatory Activity: The compound has been investigated for its anti-inflammatory effects, with studies suggesting that it may reduce inflammation markers in vitro and in vivo.

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits growth of specific cancer cell lines | |

| Anti-inflammatory | Reduces inflammation markers |

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of this compound, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial activity.

Case Study 2: Anticancer Properties

A study focused on the anticancer effects of the compound involved treating human breast cancer cell lines with varying concentrations of this compound. The results showed a dose-dependent reduction in cell viability, with IC50 values around 25 µM after 48 hours of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.